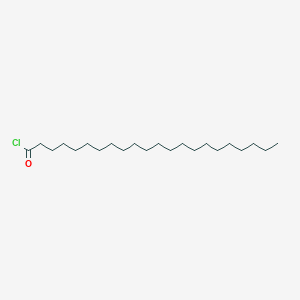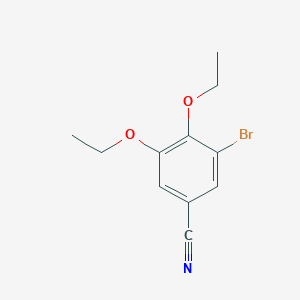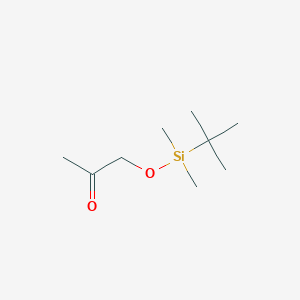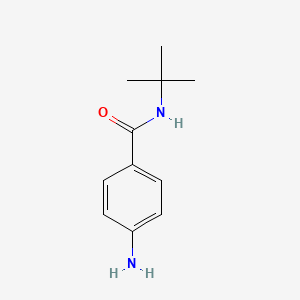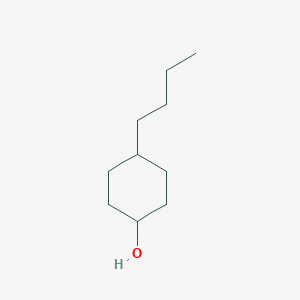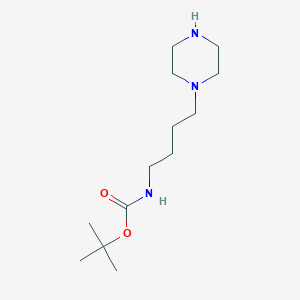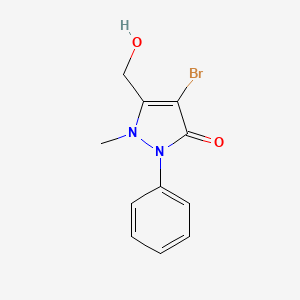
4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one" is a pyrazole derivative, which is a class of organic compounds with a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The presence of a bromine atom and a hydroxymethyl group in the compound suggests potential for further chemical modifications and biological interactions .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of brominated pyrazoles, brominated trihalomethylenones have been used as precursors for the synthesis of various substituted pyrazoles . Additionally, the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines has been employed to synthesize N-hydroxy-N-aryl pyrazole carboxamides . These methods demonstrate the versatility of pyrazole chemistry in generating a wide array of derivatives through different synthetic routes.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, vibrational spectroscopy (FT-IR and FT-Raman) and electronic absorption spectroscopy have been used to study the structure of similar compounds . Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 15N NMR, provides detailed information about the electronic environment of the atoms within the molecule . Additionally, computational methods such as Density Functional Theory (DFT) can predict the equilibrium geometry and electronic properties of the molecules .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including cyclocondensation, substitution, and nucleophilic addition. For example, brominated pyrazoles can react with hydrazine monohydrate to form various substituted pyrazoles . They can also participate in multicomponent reactions to yield complex heterocyclic structures . The presence of reactive functional groups such as bromo, hydroxymethyl, and methyl in the compound of interest suggests a high potential for chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as bromine and hydroxymethyl groups can affect the compound's polarity, solubility, and reactivity. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be determined through spectroscopic studies and computational methods, providing insight into the compound's reactivity and potential biological activity . The compound's stability and charge distribution can be analyzed using Natural Bond Orbital (NBO) analysis, which can reveal hyperconjugative interactions and charge delocalization within the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one has been a significant compound in synthetic chemistry. It has been used in the synthesis of various heterocyclic compounds. For instance, 4-Bromo-1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-one reacted with various reagents to form 4-substituted heterocycles-5-pyrazolones (Youssef, 1984). Similarly, 4-Hydroxymethyl-2-pyrazolin-5-one was essential in the preparation of new 4-arylazo-4-hydroxymethyl-2-pyrazolin-5-one and its derivatives for dyeing polyester fabrics (Metwally, Khalifa, & Amer, 2008).
Antioxidant Activity
This compound has also been investigated for its potential in forming derivatives with antioxidant properties. A study by Gaffer et al. (2017) utilized 3-Methyl-1-thiocarbamoyl-2-pyrazolin-5-one as a core for synthesizing thiazolyl–pyrazolone compounds, which were then evaluated for their antioxidant activity using the ABTS Radical Cation Decolorization Assay (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).
Biomedical Applications
The compound's derivatives have shown promise in various biomedical applications. For instance, Ryzhkova et al. (2020) investigated an electrochemically induced transformation involving 3-(4-bromophenyl)isoxazol-5(4H)-one, leading to a compound with potential in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Antimicrobial Activity
Several derivatives of 4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one have been synthesized with potent antimicrobial activity. Farag et al. (2008) synthesized a series of phenylpyrazoles with different aromatic ring systems that exhibited significant in vitro antimicrobial activities (Farag, Mayhoub, Barakat, & Bayomi, 2008).
Antidepressant Activities
In the field of medicinal chemistry, derivatives of this compound have been explored for their antidepressant properties. For example, Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives, which were evaluated for their antidepressant activities in mice, showing promising results (Palaska, Aytemir, Uzbay, & Erol, 2001).
Safety And Hazards
The compound “4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole” has some safety hazards associated with it. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-bromo-5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-13-9(7-15)10(12)11(16)14(13)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINQJWLHQPEMAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

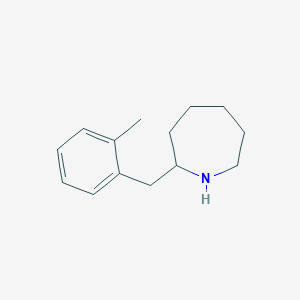
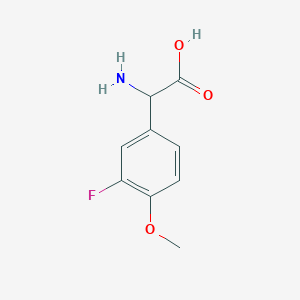
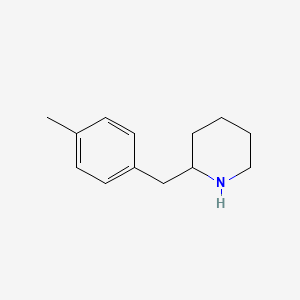
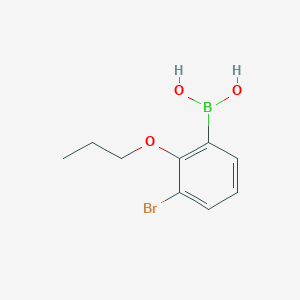
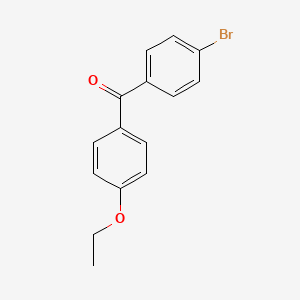
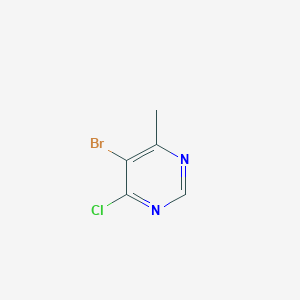
![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)
